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Comprehensive Application Note: Stability-
Indicating HPLC Method Development and
Validation for Mebeverine Hydrochloride

Introduction and Background

Mebeverine hydrochloride (MH) is a direct-acting antispasmodic agent widely used in the treatment of
gastrointestinal spasmodic disorders such as irritable bowel syndrome. Chemically, it is designated as 3,4-
dimethoxybenzoic acid 4-[ethyl-2-(4-methoxyphenyl)-1-aminobutylveratrate hydrochloride. As per
regulatory requirements outlined in the International Conference on Harmonization (ICH) guidelines, it
is mandatory to develop and validate stability-indicating assay methods that can accurately quantify drug
substances while effectively separating them from their degradation products. These methods are critical for

pharmaceutical quality control and stability assessment throughout the product lifecycle.
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The development of reliable analytical methods that can distinguish between the intact drug and its
degradation products is essential for establishing shelf life, determining storage conditions, and ensuring
product safety and efficacy. This application note comprehensively details the development and validation of
a stability-indicating HPLC method for Mebeverine hydrochloride, incorporating experimental protocols
for forced degradation studies and method validation as per ICH guidelines [1]. The method demonstrates
excellent chromatographic separation between MH and its degradation products under various stress

conditions, making it suitable for routine quality control analysis in pharmaceutical dosage forms.

Method Development

Chromatographic Conditions

The development of an effective stability-indicating method for Mebeverine hydrochloride requires careful
optimization of chromatographic parameters to achieve optimal separation efficiency and peak symmetry.

Through systematic optimization, the following conditions have been established as optimal for the analysis:

e Column: Symmetry C18 (4.6 mm x 150 mm, 5 ym) or equivalent reverse-phase column

¢ Mobile Phase: Mixture of 50 mM potassium dihydrogen phosphate (KH2POQa4), acetonitrile, and
tetrahydrofuran (THF) in the ratio of 63:35:2 (viviv)

¢ Flow Rate: 1.0 mL/min

e Detection Wavelength: 263 nm

¢ Injection Volume: 30 uL

e Temperature: Ambient (approximately 25°C)

¢ Run Time: Approximately 10-15 minutes

The mobile phase preparation requires careful attention to detail. The 50 mM KH2POa buffer should be
prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. The pH
may be adjusted to approximately 3.0-4.0 with dilute phosphoric acid if necessary, though the original
method does not specify pH adjustment. The mobile phase must be filtered through a 0.45 pm membrane
filter and degassed by sonication for 10 minutes before use. These steps are critical for preventing column

contamination and ensuring baseline stability [1].

The method employs isocratic elution, providing a simple and reproducible analysis protocol suitable for

quality control laboratories. Under these optimized conditions, Mebeverine hydrochloride typically elutes
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at approximately 6-8 minutes with excellent peak symmetry and no interference from degradation
products formed under various stress conditions. The inclusion of tetrahydrofuran in the mobile phase at 2%
concentration has been found to significantly improve peak shape and resolution from potential degradation

products [1].

Alternative Chromatographic Conditions

Research indicates that alternative chromatographic conditions may also be successfully employed for

Mebeverine hydrochloride analysis:

¢ Alternative System 1: Apollo C18 (4.6 x 250 mm, 5 pm) column with methanol:water (90:10% v/v)
mobile phase at a flow rate of 0.9 mL/min and detection at 265 nm, yielding a retention time of

approximately 3.9 minutes [2].

¢ Alternative System 2: Xterra C18 (150 x 4.6 mm, 5 pm) column with acetonitrile:water:triethylamine

(70:25:5, v/v/v, pH 6.0) mobile phase at a flow rate of 1.0 mL/min and detection at 260 nm [3].

e Historical Method: Octyl silane column with methanol:water (75:25) containing 0.05% hexylamine

as silanol-blocking agent, adjusted to pH 5.0 with phosphoric acid [4].

These alternative methods provide flexibility in method application based on available equipment and
columns in different laboratory settings while maintaining analytical performance and regulatory

compliance.

Forced Degradation Studies

Forced degradation studies are critical for demonstrating the stability-indicating capability of an analytical
method. These studies involve subjecting the drug substance to various stress conditions beyond normal
accelerated stability testing to generate representative degradation products. The optimized protocol for

forced degradation studies of Mebeverine hydrochloride is as follows:

¢ Acidic Degradation: Expose MH solution (500 pg/mL) to 0.1 M or 1 M hydrochloric acid at room
temperature or under reflux conditions. Monitor degradation progression over time (typically 1-24

hours) until approximately 10-20% degradation is observed [1].
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e Alkaline Degradation: Treat MH solution (500 pg/mL) with 0.1 M sodium hydroxide at room

temperature or under reflux conditions. Neutralize with hydrochloric acid before analysis [1].

e Oxidative Degradation: Subject MH solution to hydrogen peroxide at varying concentrations (3%,

10%, 15%, and 30%) at elevated temperatures (70-90°C). Sample at different time intervals to monitor

degradation kinetics [1].

e Photolytic Degradation: Expose solid MH and methanolic solutions to both visible light (100 W

Tungsten lamp) and UV light (200 W Mercury lamp, Amax = 254 nm) for up to 5 days. Compare with

protected control samples wrapped in aluminum foil [1].

e Thermal Degradation: Subject solid MH to dry heat at 90°C in a dry air oven for 7 days [1].

Table 1: Summary of Forced Degradation Conditions for Mebeverine Hydrochloride

Degradation

Stress Condition Conditions Comments
Observed

Acidic Hydrolysis 0.1 Mor1 MHCI, RT  Significant Dependent on temperature and

or reflux degradation acid concentration
Alkaline 0.1 M NaOH, RT or Significant More extensive under reflux
Hydrolysis reflux degradation conditions
Oxidative 3-30% H202, 70-90°C  Extensive Concentration and temperature
Degradation degradation dependent
Photolytic UV/VIS light, 5 days Minimal Similar results for solid and
Degradation degradation solution
Thermal 90°C, 7 days (solid) Minimal Demonstrates solid-state stability
Degradation degradation

Following stress testing, samples should be neutralized (for acid/base studies), appropriately diluted with

mobile phase to achieve target concentration of 25 pg/mL, and analyzed using the developed HPLC method.

The method should demonstrate chromatographic specificity by achieving baseline separation between the
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parent drug and all degradation products, with peak purity evidence confirming the homogeneity of the

Mebeverine peak [1].

The forced degradation studies reveal that Mebeverine hydrochloride is particularly susceptible to acidic,
alkaline, and oxidative degradation, while demonstrating relative stability under photolytic and thermal
stress conditions. The identification of major degradation products has been reported in literature, with
veratric acid and 4-[ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol being identified as the

primary degradation compounds [4].

Method Validation

The developed stability-indicating HPLC method for Mebeverine hydrochloride has been rigorously
validated according to ICH guidelines to establish scientific evidence that the method is suitable for its

intended purpose. The validation protocol encompasses the following parameters:

Specificity

The method demonstrates excellent specificity by achieving baseline separation of Mebeverine
hydrochloride from all degradation products formed under various stress conditions. No interference is
observed from blank solutions or pharmaceutical excipients commonly used in dosage forms. Peak purity
analysis using photodiode array detection confirms the homogeneity of the Mebeverine peak in stressed

samples, confirming the stability-indicating nature of the method [1].

Linearity and Range

The linearity of the method has been demonstrated over the concentration range of 1-100 pg/mL for
Mebeverine hydrochloride. The calibration curve is characterized by a correlation coefficient (r?) greater
than 0.999, indicating an excellent linear relationship between peak area and concentration. The regression
analysis typically yields a slope of approximately 48398 and an intercept of approximately 17699, based on
published data [1].

Table 2: Method Validation Parameters for Mebeverine Hydrochloride HPLC Analysis
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Validation Parameter Results Acceptance Criteria
Linearity Range 1-100 pg/mL -
Correlation Coefficient (r?) >0.999 >0.999
Precision (% RSD)
Intra-day 1.0-1.8% <2%
Inter-day <2% <2%
Accuracy (% Recovery) 98-102% 98-102%
LOD 0.2 pg/mL -
LOQ 1.0 pg/mL -
Robustness Retention time variations within acceptable limits -
Precision

The precision of the method has been evaluated at three concentration levels (1, 10, and 100 pg/mL)

covering the working range. The intra-day precision (repeatability) shows % RSD values in the range of

1.0-1.8%, while inter-day precision (intermediate precision) demonstrates % RSD values less than 2%

across different days, analysts, and instruments. These results confirm the high reproducibility of the

method [1].

Accuracy

The accuracy of the method has been established through standard addition recovery studies in

pharmaceutical dosage forms. Mean recovery values ranging from 98% to 102% have been demonstrated at

different spike levels (50%, 100%, and 120% of the target concentration), confirming that the method

provides accurate quantification of Mebeverine hydrochloride without interference from excipients or

degradation products [1] [3].
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Sensitivity

The method demonstrates excellent sensitivity with a limit of detection (LOD) of 0.2 pg/mL and a limit of
quantitation (LOQ) of 1.0 pg/mL, based on signal-to-noise ratios of 3:1 and 10:1, respectively. The LOQ

concentration shows acceptable precision with % RSD values less than 1.8% [1].

Robustness

The robustness of the method has been evaluated by deliberate variations in chromatographic parameters,
including changes in the organic solvent composition and ionic strength of the buffer. While these
variations cause expected changes in retention time, the peak area remains unaffected (variations less than

0.5%), demonstrating that the method is robust for routine use [1].

Experimental Protocols

Reagents and Materials

e Mebeverine Hydrochloride reference standard (purity >99%)

e HPLC-grade acetonitrile, tetrahydrofuran, and water

¢ Potassium dihydrogen phosphate (KH2PO4), analytical grade

¢ Ortho-phosphoric acid for pH adjustment

e Hydrochloric acid (0.1-1 M) for acid degradation studies

e Sodium hydroxide (0.1 M) for alkaline degradation studies

e Hydrogen peroxide (3-30%) for oxidative degradation studies

¢ Pharmaceutical formulations containing Mebeverine hydrochloride

Preparation of Standard Solutions

4.2.1 Stock Standard Solution (5000 pg/mL)

Accurately weigh 50 mg of Mebeverine hydrochloride reference standard and transfer to a 10 mL
volumetric flask. Dissolve in and make up to volume with methanol. Mix well and store refrigerated when

not in use. This solution is stable for at least 7 days when stored at 2-8°C [1].
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4.2.2 Working Standard Solutions

Prepare working standards in the concentration range of 1-100 pg/mL by appropriate dilution of the stock
solution with mobile phase. For the calibration curve, prepare at least six concentrations spanning the entire

range (e.g., 1, 2, 5, 10, 20, 50, and 100 pg/mL).

Sample Preparation for Pharmaceutical Dosage Forms

4.3.1 For Tablets:

e Weigh and finely powder not less than 20 tablets.
e Accurately weigh a portion of the powder equivalent to 100 mg of Mebeverine hydrochloride.

e Transfer to a 100 mL volumetric flask, add approximately 50 mL of mobile phase, and sonicate for 20
minutes with occasional shaking.

e Cool to room temperature, dilute to volume with mobile phase, and mix well.
e Filter through a 0.45 pm polypropylene syringe filter, discarding the first few mL of the filtrate.
¢ Dilute the filtrate further with mobile phase to obtain a final concentration of approximately 25 pg/mL

[1].

4.3.2 For Capsules:

e Carefully open not less than 20 capsules and collect the contents.

¢ Mix the contents thoroughly and accurately weigh a portion equivalent to 100 mg of Mebeverine
hydrochloride.

e Proceed as directed for tablets from step 3 onward [1].

HPLC System Suitability Test

Before sample analysis, perform system suitability testing to ensure the HPLC system is operating correctly.
Inject six replicates of the working standard solution at the target concentration (25 pg/mL). The system is

considered suitable if:

e The % RSD of peak areas is <2%
e The tailing factor for Mebeverine peak is <2.0
e The theoretical plates are 22000
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Forced Degradation Protocol

The following detailed protocol should be followed for forced degradation studies:

¢ Acidic Degradation: Transfer 1 mL of stock solution (5000 pg/mL) to a 10 mL volumetric flask. Add
1 mL of 0.1 M HCI and maintain at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M
NaOH and dilute to volume with mobile phase to obtain 500 pg/mL solution. Further dilute to 25

pg/mL with mobile phase for analysis [1].

o Alkaline Degradation: Transfer 1 mL of stock solution (5000 pg/mL) to a 10 mL volumetric flask.
Add 1 mL of 0.1 M NaOH and maintain at room temperature for 1 hour. Neutralize with 1 mL of 0.1
M HCI and dilute to volume with mobile phase to obtain 500 pg/mL solution. Further dilute to 25

pg/mL with mobile phase for analysis [1].

e Oxidative Degradation: Transfer 1 mL of stock solution (5000 pg/mL) to a 10 mL volumetric flask.
Add 1 mL of 3% H202 and maintain at room temperature for 1 hour. Dilute to volume with mobile
phase to obtain 500 pg/mL solution. Further dilute to 25 pg/mL with mobile phase for analysis. For
kinetic studies, use higher concentrations of H202 (10-30%) and elevated temperatures (70-90°C) with

sampling at different time intervals [1].

e Photolytic Degradation: Spread approximately 100 mg of solid Mebeverine hydrochloride as a thin
layer in a petri dish and expose to UV light (254 nm) in a photostability chamber for 5 days. Prepare a
sample solution of 500 pg/mL in methanol and expose similarly. Protect control samples by wrapping

in aluminum foil [1].

e Thermal Degradation: Expose approximately 100 mg of solid Mebeverine hydrochloride to dry
heat at 90°C in a stability chamber for 7 days. Prepare sample solution as described for photolytic

degradation [1].

The following workflow diagram illustrates the complete method development and validation process for

Mebeverine hydrochloride stability-indicating assay:
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Discussion and Applications

Utility in Pharmaceutical Analysis

The developed stability-indicating HPLC method for Mebeverine hydrochloride offers significant
advantages for pharmaceutical analysis. The method demonstrates excellent resolution between the active
pharmaceutical ingredient and its degradation products, making it suitable for stability monitoring and
quality control of pharmaceutical formulations. The relatively short run time of 10-15 minutes enables
high-throughput analysis, which is essential for routine quality control laboratories handling multiple

samples [1].

The method has been successfully applied to the analysis of Mebeverine hydrochloride in various
pharmaceutical dosage forms, including immediate-release tablets and sustained-release capsules. The mean

assay results for commercial formulations typically range from 98% to 102% of the labeled claim,
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confirming the applicability and accuracy of the method for quality control testing. The method effectively
separates Mebeverine from common pharmaceutical excipients, with no interference observed at the

retention time of the drug [1].

Degradation Pathways and Kinetic Studies

The forced degradation studies provide valuable insights into the degradation behavior of Mebeverine
hydrochloride. The drug is found to be particularly susceptible to hydrolytic degradation under both acidic
and alkaline conditions, with the ester linkage being the primary site of cleavage. This results in the

formation of veratric acid and the amino alcohol moiety as the major degradation products [4].

The method has also been employed for kinetic studies of Mebeverine hydrochloride degradation under
oxidative conditions. The degradation follows apparent first-order kinetics with respect to Mebeverine
concentration, and the rate constants increase with temperature, allowing for the calculation of activation
energy for the degradation process. These kinetic parameters are valuable for predicting the shelf life of

pharmaceutical products and determining appropriate storage conditions [1].

Table 3: Application of the Developed Method to Pharmaceutical Formulations

Dosage Label Mean Assay Result %
. Comments
Form Claim (%) RSD
Tablets 135 mg 99.5% 1.2% Consistent with labeled claim
Capsules 200 mg 100.2% 1.5% Suitable for sustained-release

formulations

Regulatory Compliance

The developed method is fully compliant with ICH guidelines for analytical method validation (ICH
Q2(R1)) and stability testing (ICH Q1A(R2)). The validation data comprehensively addresses all required

parameters including specificity, linearity, accuracy, precision, and robustness. The method also meets the
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requirements for forced degradation studies as per ICH Q1A(R2), providing sufficient evidence of its

stability-indicating capability [1].

The method is suitable for implementation in quality control laboratories for routine analysis of
Mebeverine hydrochloride in bulk drugs and pharmaceutical formulations. It can be effectively used for
batch release testing, stability studies, and regulatory submissions. The robustness of the method ensures
consistent performance even with minor variations in chromatographic conditions, making it reliable for

transfer between different laboratories [1].

Conclusion

The stability-indicating HPLC method described in this application note provides a reliable, accurate, and
precise approach for the quantification of Mebeverine hydrochloride in the presence of its degradation
products. The method has been comprehensively validated as per ICH guidelines and demonstrates excellent
chromatographic performance with baseline separation of the drug from degradation impurities. The
forced degradation studies confirm the susceptibility of Mebeverine hydrochloride to hydrolytic and

oxidative degradation, while demonstrating stability under photolytic and thermal stress conditions.

The detailed experimental protocols provided enable straightforward implementation of the method in
quality control laboratories for routine analysis of pharmaceutical formulations. The method offers
advantages of simplicity, robustness, and shorter analysis time, making it suitable for stability studies and
routine quality control of Mebeverine hydrochloride in various dosage forms. The kinetic data obtained
using this method provides valuable information for predicting the shelf life and determining appropriate

storage conditions for Mebeverine hydrochloride-containing products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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